molecular formula C8H11N3O4S B2523104 Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate CAS No. 1499362-17-2

Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate

Cat. No.: B2523104
CAS No.: 1499362-17-2
M. Wt: 245.25
InChI Key: IVICPAOJHTVKAC-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a triazole ring fused with a dioxothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 1,2,4-triazole-3-carboxylic acid with methyl 1,1-dioxothiolan-3-yl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan moiety can be further oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The ester group can be substituted with other nucleophiles to form amides, hydrazides, or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, hydrazines, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Amides, hydrazides, and other ester derivatives.

Scientific Research Applications

Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dioxothiolan moiety can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate: shares structural similarities with other triazole derivatives and dioxothiolan-containing compounds.

    Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Another compound with a dioxothiolan moiety, used as a fungicide.

    N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carbothioamide: A compound with similar structural features, used in different chemical applications.

Uniqueness

The uniqueness of this compound lies in its combined triazole and dioxothiolan structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-15-8(12)7-9-5-11(10-7)6-2-3-16(13,14)4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVICPAOJHTVKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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